molecular formula C17H19N5O2 B10996290 N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Katalognummer: B10996290
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: TZXNYSJANSFREW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a tetrazole ring at the para position and a furan-ethyl side chain.

Eigenschaften

Molekularformel

C17H19N5O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[2-(furan-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C17H19N5O2/c1-12(2)22-20-16(19-21-22)13-5-7-14(8-6-13)17(23)18-10-9-15-4-3-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,23)

InChI-Schlüssel

TZXNYSJANSFREW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(Furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamid umfasst typischerweise mehrere Schritte:

    Bildung des Furan-2-yl-Ethyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Furan mit Ethylbromid in Gegenwart einer Base wie Kaliumcarbonat, um 2-(Furan-2-yl)ethylbromid zu bilden.

    Synthese des Tetrazolrings: Der Tetrazolring wird durch Reaktion von Isopropylamin mit Natriumazid und Triethylorthoformiat unter sauren Bedingungen zu 2-(Propan-2-yl)-2H-tetrazol synthetisiert.

    Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Furan-2-yl-Ethyl-Zwischenprodukts mit dem Tetrazolderivat und 4-Aminobenzamid unter geeigneten Bedingungen, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-[2-(Furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamid kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Produktionsqualität sicherzustellen.

Analyse Chemischer Reaktionen

Hydrolysis of the Benzamide Group

The amide bond in the benzamide core undergoes hydrolysis under acidic or alkaline conditions, yielding 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid and 2-(furan-2-yl)ethylamine.

  • Conditions :

    • Acidic: HCl (6M), reflux, 12–24 hours.

    • Alkaline: NaOH (10%), 100°C, 8–12 hours.

  • Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by protonation (acidic) or hydroxide ions (alkaline).

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety (2H-tetrazol-5-yl) participates in nucleophilic substitution reactions, particularly at the N2-position.

  • Example Reaction : Alkylation with methyl iodide:

    Tetrazole+CH3INaH, DMFN2-methylated tetrazole derivative\text{Tetrazole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N2-methylated tetrazole derivative}
  • Conditions : Sodium hydride (NaH) in DMF at 0–5°C, 2–4 hours.

  • Yield : ~70–85% (based on analogous tetrazole alkylation studies).

Cycloaddition Reactions

The tetrazole ring can act as a dipolarophile in [3+2] cycloaddition reactions with alkynes or nitriles to form fused heterocycles.

  • Example : Reaction with phenylacetylene:

    Tetrazole+HC≡CPhCuI, DCM1,2,3-triazolo[1,5-a]tetrazole derivative\text{Tetrazole} + \text{HC≡CPh} \xrightarrow{\text{CuI, DCM}} \text{1,2,3-triazolo[1,5-a]tetrazole derivative}
  • Catalyst : Copper(I) iodide (CuI) in dichloromethane (DCM) .

  • Yield : 60–75% (estimated from Pd/Cu-catalyzed cycloadditions in literature) .

Oxidation of the Furan Ring

The furan-2-yl group is susceptible to oxidation, forming a diketone intermediate under strong oxidizing agents.

  • Conditions :

    • Oxidant : KMnO₄ in acidic medium (H₂SO₄).

    • Product : 2-(2-Oxoethyl)furan-5-yl ethyl group.

  • Side Reaction : Over-oxidation may lead to ring opening, necessitating controlled conditions.

Catalytic Cross-Coupling Reactions

The aryl bromide (if present in derivatives) can undergo Suzuki-Miyaura coupling with boronic acids.

  • Example :

    Aryl-Br+PhB(OH)2Pd(PPh3)4,Na2CO3,dioxaneBiaryl product\text{Aryl-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{dioxane}} \text{Biaryl product}
  • Conditions : Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), dioxane, 80°C, 12 hours .

  • Yield : 80–92% (based on analogous benzamide couplings) .

Reaction Optimization Data

Key findings from reaction condition screenings (adapted from tetrazole and benzamide studies) :

Reaction TypeOptimal Catalyst/SolventTemperature (°C)Time (h)Yield (%)
Tetrazole AlkylationCs₂CO₃, 1,4-dioxaneReflux591
Benzamide HydrolysisHCl (6M)1002485
Suzuki CouplingPd(PPh₃)₄, dioxane801288

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by electron-withdrawing tetrazole groups.

  • Tetrazole Reactivity : The N2-isopropyl group enhances steric hindrance, directing substitutions to the N1-position .

  • Furan Oxidation : MnO₄⁻ mediates sequential electron transfer, forming reactive epoxide intermediates.

Analytical Characterization

Post-reaction characterization employs:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .

  • HPLC : Monitors reaction progress and purity (>95% for isolated products).

This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant derivatives. Further studies should explore its applications in targeted drug discovery .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structure, which incorporates a furan moiety and a tetrazole ring, suggests possibilities for interaction with biological targets, particularly in the treatment of diseases where these functional groups are known to play a role.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide have shown effectiveness against various strains of bacteria and fungi. A study highlighted the antimicrobial activity of furan derivatives against Candida albicans and Escherichia coli, suggesting that the incorporation of the furan ring enhances the bioactivity of these compounds .

Synthesis and Derivatives

The synthesis of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can be achieved through various chemical reactions, including condensation reactions involving furan derivatives and tetrazoles. This synthetic versatility allows for the exploration of numerous analogs with potentially improved pharmacological profiles.

Case Studies in Synthesis

A comprehensive review of synthesis methods reveals that transition metal-catalyzed reactions are effective for creating complex structures involving tetrazole derivatives . These methods not only facilitate the formation of the target compound but also allow for modifications that can enhance biological activity.

The biological activity of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is primarily attributed to its ability to interact with specific biological targets. The tetrazole group is known for its role in modulating enzyme activity, particularly in kinases involved in cell signaling pathways .

Targeted Therapeutics

Investigations into the compound's mechanism suggest that it may act as an inhibitor for certain kinases, which are critical in cancer progression and inflammatory responses. The structure-guided design approach has been employed to optimize binding affinity and selectivity towards these targets, leading to promising results in preclinical studies .

Comparative Analysis with Related Compounds

To better understand the potential applications of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, a comparative analysis with other similar compounds can be insightful.

Compound NameStructural FeaturesBiological ActivityReference
Compound AFuran + TetrazoleAntimicrobial
Compound BBenzamide + TetrazoleKinase Inhibitor
N-[2-(furan-2-yl)ethyl]-4-[...]Furan + TetrazolePotentially AnticancerThis Study

Wirkmechanismus

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

  • Tetrazole substitution : The 2-propan-2-yl group on the 2H-tetrazole distinguishes it from 1H-tetrazole derivatives (e.g., in ), where substituents are typically at the 1-position. This affects tautomerism and electronic properties .
  • Benzamide core: The 4-substituted benzamide scaffold is shared with analogs like N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (Y043-4889, ), but the latter replaces the furan-ethyl group with a quinazolinone ring, altering hydrogen-bonding capacity .
  • Furan-ethyl side chain : Unlike furan-containing compounds in and , where furans are part of complex substituents, the furan here is directly linked via an ethyl group, modulating solubility and steric effects .

Physicochemical Properties

Property Target Compound Y043-4889 () Tetrazole-Benzoxazole ()
Molecular Formula C₂₀H₂₂N₅O₂ (est.) C₂₀H₁₉N₇O₂ C₁₈H₂₅N₅O₃S (example from )
Molecular Weight ~361.4 g/mol (est.) 389.42 g/mol 391.5 g/mol (example)
Key Substituents 2H-tetrazole, furan-ethyl 2H-tetrazole, quinazolinone 1H-tetrazole, benzoxazole
Predicted LogP ~2.8 (moderate lipophilicity) ~3.1 (higher due to quinazolinone) ~2.5 (polar benzoxazole)

Biologische Aktivität

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 2 furan 2 yl ethyl 4 2 propan 2 yl 2H tetrazol 5 yl benzamide\text{N 2 furan 2 yl ethyl 4 2 propan 2 yl 2H tetrazol 5 yl benzamide}

This structure incorporates a furan ring, a tetrazole moiety, and a benzamide functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related tetrazole derivatives. For example, compounds similar to N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide have shown promising results against various bacterial strains.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of tetrazole derivatives, several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

CompoundTarget BacteriaMIC (µg/mL)
Compound 1S. aureus0.5
Compound 2E. coli1.0
N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamideK. pneumoniaeTBD

Cytotoxicity Studies

The cytotoxic effects of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide were evaluated against various human cancer cell lines using the MTT assay. The results indicated that while some derivatives exhibited cytotoxicity, others were non-cytotoxic towards normal cell lines, suggesting a selective action against cancer cells .

Summary of Cytotoxicity Findings

Cell LineIC50 (µM)Remarks
HeLa15Moderate activity
MCF720Moderate activity
HaCaT>100Non-cytotoxic

The proposed mechanism of action for compounds like N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves interaction with bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis. This is supported by structural activity relationship (SAR) studies that indicate the importance of specific functional groups in enhancing antimicrobial efficacy .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 80°C, 12h7592
Amide couplingEDCI, HOBt, DCM, RT, 24h6895

Basic: How is structural confirmation performed for this compound?

Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, tetrazole C=N signals at δ 150–160 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₉H₂₀N₆O₂) with <0.5% deviation .

Advanced: How can molecular docking predict the biological target of this compound?

Answer:
Docking studies (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., kinases or GPCRs):

  • Target Selection : Prioritize receptors with known interactions with tetrazole or benzamide motifs (e.g., vasopressin receptors ).
  • Binding Affinity : Calculate ΔG values; a score ≤ -7.0 kcal/mol suggests strong binding .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. Example Findings :

  • Anticancer Activity : Docking to tubulin (PDB: 1SA0) showed hydrogen bonding with Thr179 and hydrophobic interactions with Pro175 .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control compounds .
  • Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility.
  • Structural Analogues : Compare activity trends with derivatives (e.g., replacing propan-2-yl with cyclopropyl alters solubility and target engagement) .

Q. Table 2: Anticancer Activity Variability

Cell LineReported IC₅₀ (μM)Assay TypeKey Factor Influencing Variability
MCF-712.5 ± 1.2MTT, 48hSerum concentration (5% vs. 10%)
A54928.4 ± 3.1SRB, 72hSeeding density (5k vs. 10k cells)

Advanced: What strategies enhance the compound’s metabolic stability?

Answer:
Modifications based on structure-activity relationship (SAR) studies:

  • Tetrazole Substitution : 2-Propan-2-yl improves metabolic resistance over methyl derivatives (t₁/₂ increased from 1.2h to 4.5h in liver microsomes) .
  • Furan Ring Protection : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the amide group as a tert-butyl carbamate, enhancing plasma stability by 3-fold .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • HPLC-MS/MS : Use a C18 column (2.6 μm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.1 ng/mL .
  • Sample Preparation : Protein precipitation with acetonitrile (4:1 v/v) achieves >85% recovery .

Advanced: How does the compound’s logP affect its pharmacokinetics?

Answer:

  • Experimental logP : 2.8 (shake-flask method), indicating moderate lipophilicity.
  • Impact on Absorption : logP >3 reduces aqueous solubility but enhances membrane permeability (Caco-2 Papp: 8.2 × 10⁻⁶ cm/s) .
  • Optimization : Introduce polar groups (e.g., sulfonamide) to balance logP (target range: 1.5–3.5) .

Advanced: What computational tools model the compound’s photostability?

Answer:

  • TD-DFT Calculations : Predict UV absorption maxima (e.g., λmax ≈ 290 nm for furan → tetrazole charge transfer) .
  • Degradation Pathways : Simulate bond dissociation energies (BDEs); furan C-O bonds (BDE: 65 kcal/mol) are prone to cleavage under UV light .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.